4-[2-(Dimethylamino)ethyl]piperidin-4-ol
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Overview
Description
4-[2-(Dimethylamino)ethyl]piperidin-4-ol is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]piperidin-4-ol typically involves the reaction of piperidine with dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[2-(Dimethylamino)ethyl]piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of neurotransmitter pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethyl]piperidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors, modulating their activity and influencing various physiological processes. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)piperidin-4-ol: Similar structure but with an amino group instead of a dimethylamino group.
4-(2-Methylaminoethyl)piperidin-4-ol: Contains a methylamino group instead of a dimethylamino group.
4-(2-Ethylaminoethyl)piperidin-4-ol: Contains an ethylamino group instead of a dimethylamino group.
Uniqueness
4-[2-(Dimethylamino)ethyl]piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(2)8-5-9(12)3-6-10-7-4-9/h10,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENWLMMXQISTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1(CCNCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781791-65-8 |
Source
|
Record name | 4-[2-(dimethylamino)ethyl]piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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